1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and nitric acid. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, known for its versatility in various chemical and biological applications . Nitric acid is a strong acid and oxidizing agent commonly used in industrial and laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3-Bis(2-chlorophenyl)propyl]imidazole typically involves the reaction of 2,3-bis(2-chlorophenyl)propylamine with imidazole under specific conditions. The reaction may require a catalyst, such as a nickel or palladium complex, to facilitate the formation of the imidazole ring . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2,3-Bis(2-chlorophenyl)propyl]imidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced imidazole compounds .
Scientific Research Applications
1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid involves its interaction with molecular targets and pathways in biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The nitric acid component may contribute to the compound’s reactivity and ability to participate in redox reactions .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug with an imidazole moiety.
Uniqueness: 1-[2,3-Bis(2-chlorophenyl)propyl]imidazole;nitric acid is unique due to the combination of the imidazole ring and nitric acid, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds that contain only the imidazole ring .
Properties
CAS No. |
59666-46-5 |
---|---|
Molecular Formula |
C18H17Cl2N3O3 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
1-[2,3-bis(2-chlorophenyl)propyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H16Cl2N2.HNO3/c19-17-7-3-1-5-14(17)11-15(12-22-10-9-21-13-22)16-6-2-4-8-18(16)20;2-1(3)4/h1-10,13,15H,11-12H2;(H,2,3,4) |
InChI Key |
SBDCLMYGAJNZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN2C=CN=C2)C3=CC=CC=C3Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.